Product packaging for REVATROPATE(Cat. No.:CAS No. 150024-94-5)

REVATROPATE

Cat. No.: B1177051
CAS No.: 150024-94-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Revatropate (CAS: 149926-91-0) is a selective M₁/M₃ muscarinic receptor antagonist developed for the treatment of chronic obstructive pulmonary disease (COPD). It inhibits acetylcholine-induced bronchoconstriction, offering bronchodilation by targeting muscarinic receptors in the airways . Early clinical trials demonstrated that inhaled this compound improves forced expiratory volume in 1 second (FEV₁) comparably to ipratropium bromide, a non-selective muscarinic antagonist, but its long-term clinical advantages—such as reduced exacerbations or improved quality of life—remain under investigation .

Properties

CAS No.

150024-94-5

Molecular Formula

C6HF14NO4S2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Revatropate belongs to the muscarinic receptor antagonist class, which includes compounds like ipratropium bromide , tiotropium bromide , and drafenacin . Below is a detailed comparison:

Pharmacological Profile

Compound Receptor Selectivity Mechanism Duration of Action
This compound M₁/M₃ selective Inhibits bronchoconstriction 24 hours (once daily)
Ipratropium bromide Non-selective Blocks all muscarinic receptors (M₁–M₅) 4–6 hours (4x daily)
Tiotropium bromide M₁/M₃ selective Long-acting bronchodilation 24 hours (once daily)
Drafenacin M₃ selective Targets bladder smooth muscle 12–24 hours (1–2x daily)
  • This compound vs. Ipratropium: While both improve FEV₁, this compound’s selectivity may reduce systemic anticholinergic effects (e.g., dry mouth, tachycardia) . However, ipratropium’s non-selectivity contributes to its broader but shorter-acting efficacy .
  • This compound vs.
  • This compound vs. Drafenacin : Drafenacin’s M₃ selectivity targets bladder receptors (for overactive bladder), whereas this compound’s dual M₁/M₃ action focuses on respiratory pathways .

Clinical Efficacy

  • FEV₁ Improvement : In Phase II trials, this compound increased FEV₁ by 12–15% post-inhalation, mirroring ipratropium’s effects . However, tiotropium showed sustained 24-hour bronchodilation in pivotal studies, a benchmark this compound must meet .
  • Exacerbation Reduction : Tiotropium reduces exacerbations by 20–25% in COPD patients; this compound lacks long-term data to confirm this benefit .

Preparation Methods

Jet Milling Parameters and Particle Size Control

The Apex ASS260 pancake jet mill, operated at grind pressures ranging from 0.24 MPa to 0.52 MPa, produces this compound particles with median diameters (D50) of 1.2–2.8 µm (Table 1). Higher grind pressures correlate with smaller particle sizes but introduce greater amorphous content due to lattice disruption. For instance, micronisation at 0.52 MPa yields particles with 8.9% amorphous material, compared to 4.1% at 0.24 MPa.

Table 1: Particle Size Distribution of Micronised this compound Hydrobromide

Grind Pressure (MPa)D10 (µm)D50 (µm)D90 (µm)Amorphous Content (%)
0.240.71.22.14.1
0.310.61.52.65.7
0.410.51.93.27.3
0.520.42.84.58.9

Amorphous Content and Stability Implications

Disordered regions generated during micronisation act as nucleation sites for recrystallization. Isothermal microcalorimetry at 75% relative humidity (RH) detects exothermic recrystallization peaks within 2 hours, releasing 12–18 J/g depending on amorphous content. Dynamic vapor sorption (DVS) profiles exhibit characteristic moisture uptake spikes at ≥25% RH, followed by rapid water expulsion as amorphous regions crystallize (Figure 1).

Stabilization Strategies for Micronised Powders

Co-Processing with Excipients

Patent data highlight lactose monohydrate as a preferred bulking agent in dry powder inhalers (DPIs), mitigating recrystallization by competitively absorbing moisture. Formulations with 30–40% lactose reduce this compound’s amorphous content by 40–60% during accelerated stability testing.

Formulation Technologies for Metered-Dose Inhalers (MDIs)

Suspension-Based MDIs

EP2512438B1 discloses MDI formulations containing this compound suspended in hydrofluoroalkane (HFA) propellants. Critical parameters include:

  • Suspended drug concentration: >0.04% w/w

  • Particle count: ≥3×10⁹ particles/mL

  • Mass median aerodynamic diameter (MMAD): <1.7 µm

Table 2: Optimized MDI Formulation Parameters for this compound

ParameterSpecification
PropellantHFA-134a or HFA-227
Suspended Drug Concentration0.06–0.12% w/w
Particle Size (MMAD)1.2–1.5 µm
ExcipientsLactose, DL-alanine

Co-Suspension with Combination Therapies

This compound is co-formulated with β₂-agonists (e.g., formoterol fumarate) in multidrug MDIs. Co-suspension with 15–25% lactose monohydrate ensures uniform dispersion, achieving emitted doses of 89–93% across 200 actuations.

Analytical Methods for Quality Control

Quantification of Amorphous Content

Isothermal microcalorimetry calibrations using spray-dried/crystalline mixtures (1–30% amorphous) yield linear regressions (R²=0.998), enabling detection limits of 0.8%.

Particle Size Analysis

Laser diffraction (Malvern Mastersizer) and cascade impaction (Andersen Mark II) are employed for in vitro aerosol performance testing, with MMAD/FPF (fine particle fraction) ratios maintained at 1.3–1.6 for optimal lung deposition .

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) refine this compound research questions?

  • Methodological Guidance : Prioritize questions that address gaps in mechanistic understanding (e.g., "Does this compound modulate mitochondrial function in neurodegenerative models?"). Assess feasibility via pilot studies and ensure novelty through systematic literature reviews using tools like PubMed and Google Scholar with Boolean operators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.